Lucifer Yellow VS dilithium salt
Description
Historical Evolution of Fluorescent Tracers in Cellular and Neural Sciences
The quest to understand the intricate connections within biological systems, particularly the nervous system, necessitated the development of methods to visualize cellular pathways. uci.edu Early neuroanatomical studies relied on techniques that now seem rudimentary, but were groundbreaking for their time. Before the advent of fluorescent microscopy, tracers such as tritiated amino acids and the enzyme horseradish peroxidase were used to map neural connectivity. uci.edunih.gov These methods involved injecting the tracer and, after a period allowing for axonal transport, processing the tissue for autoradiography or histochemistry to reveal the neuronal pathways. nih.gov
The introduction of fluorescent dyes marked a significant leap forward. In the 1970s, compounds like Procion yellow and fluorescein (B123965) derivatives began to be used. nih.gov These dyes could be injected into cells and visualized with a fluorescence microscope, offering a more direct and less cumbersome method than their predecessors. nih.gov However, these early fluorescent tracers had limitations, such as low fluorescence intensity (quantum yield) and the inability to be fixed within the tissue, meaning they could be lost during histological processing. nih.gov The development of fluorescent tracers that were not only bright but also fixable was a critical step, paving the way for more detailed and permanent morphological studies. nih.gov This evolution led directly to the synthesis of dyes like Lucifer Yellow, designed specifically to overcome these challenges. nih.govnih.gov
Foundational Role of Lucifer Yellow Dyes in Contemporary Research Methodologies
The introduction of Lucifer Yellow in 1978 by Walter W. Stewart at the National Institutes of Health was a revolutionary moment for cell biology. nih.govnih.govwikipedia.org The first and most common form was Lucifer Yellow CH (carbohydrazide). wikipedia.orgsigmaaldrich.com This dye was designed to be a highly fluorescent, fixable tracer that could be introduced into cells via microinjection. nih.govbiotium.com Its carbohydrazide (B1668358) (CH) group allows it to be covalently linked to surrounding biomolecules by aldehyde fixatives like formaldehyde (B43269) or glutaraldehyde, ensuring the dye is retained within the cell during processing for microscopy. wikipedia.orgbiotium.comulab360.com
Lucifer Yellow dyes offered several advantages over previous tracers. They possess a high quantum yield, making them intensely bright and easily visualized even in very fine cellular processes like dendritic spines. nih.gov This allowed for extraordinary detail in the mapping of neuronal morphology, producing images that rivaled the classic Golgi staining method in clarity but with the added benefit of being able to study the physiology of the specific, targeted cell. nih.gov
A particularly important application of Lucifer Yellow is in the study of gap junctions—channels that connect adjacent cells and allow for direct intercellular communication. nih.govnih.gov Because of its molecular weight (around 457 Da for the CH form), Lucifer Yellow can pass through gap junction channels but not readily cross intact cell membranes. nih.govresearchgate.net This property, known as "dye coupling," became a cornerstone method for identifying and characterizing cell populations connected by gap junctions. nih.govnih.gov
Distinctive Research Utility of Lucifer Yellow VS Dilithium (B8592608) Salt
While Lucifer Yellow CH became a standard tool, variations of the dye were developed for different applications. Lucifer Yellow VS dilithium salt is one such derivative, distinguished by its vinyl sulfone (-SO2-CH=CH2) reactive group instead of the carbohydrazide group of Lucifer Yellow CH. sigmaaldrich.com This chemical difference dictates its primary research utility.
The vinyl sulfone group is highly reactive towards amine and thiol groups found on proteins. This makes Lucifer Yellow VS a highly fluorescent dye particularly useful for labeling proteins. scbt.com Unlike the CH form, which is primarily used as an inert, space-filling tracer that is fixed in place post-experiment, the VS form is designed to form stable covalent bonds with macromolecules under physiological conditions.
This reactivity makes this compound a valuable tool for fluorescent tracing where the goal is to label and track specific cellular components or pathways in real-time. chemimpex.com It is widely used in cellular biology to trace neuronal pathways and can be visualized in both living and fixed cells. wikipedia.orgchemimpex.com Its applications extend to histological staining and its incorporation into drug delivery systems to enhance the targeting and efficacy of therapeutic agents. chemimpex.com The exceptional photostability and bright fluorescence of Lucifer Yellow VS make it an invaluable reagent for confocal microscopy and fluorescence imaging, enabling detailed studies of cellular dynamics. chemimpex.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Alternate Name | 4-Amino-N-(3-[vinylsulfonyl]phenyl)naphthalimide-3,6-disulfonate dilithium salt | scbt.comsigmaaldrich.com |
| CAS Number | 71231-14-6 | scbt.comsigmaaldrich.com |
| Molecular Formula | C₂₀H₁₂Li₂N₂O₁₀S₃ | scbt.comsigmaaldrich.com |
| Molecular Weight | 550.39 g/mol | scbt.comsigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Color | Yellow to brown | sigmaaldrich.com |
| Fluorescence | Excitation (λex): 428 nm; Emission (λem): 536 nm (in H₂O) | sigmaaldrich.comscientificlabs.com |
| Purity | ~85% | scbt.comsigmaaldrich.com |
Table 2: Primary Research Applications of this compound
| Application Area | Description | Source(s) |
| Fluorescent Tracing | Used to trace the pathways of neurons and other cells, allowing researchers to visualize cellular processes in real-time. chemimpex.com Effective for both anterograde and retrograde neuronal tracing. thermofisher.com | chemimpex.comthermofisher.com |
| Protein Labeling | The vinyl sulfone group reacts with proteins, making the dye useful for labeling and tracking specific macromolecules. scbt.com | scbt.com |
| Histological Studies | Serves as a vital tool in histology for staining tissues, helping to highlight specific structures and improve the clarity of microscopic images. chemimpex.com | chemimpex.com |
| Live-Cell Imaging | Its ability to penetrate cell membranes makes it suitable for various applications in live-cell imaging and confocal microscopy. chemimpex.com | chemimpex.com |
| Drug Delivery Systems | The compound can be incorporated into drug delivery systems to aid in the targeted delivery and visualization of therapeutic agents. chemimpex.com | chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71231-14-6 |
|---|---|
Molecular Formula |
C20H14Li2N2O10S3+2 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
dilithium;6-amino-2-(3-ethenylsulfonylphenyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C20H14N2O10S3.2Li/c1-2-33(25,26)11-5-3-4-10(6-11)22-19(23)14-8-12(34(27,28)29)7-13-17(14)15(20(22)24)9-16(18(13)21)35(30,31)32;;/h2-9H,1,21H2,(H,27,28,29)(H,30,31,32);;/q;2*+1 |
InChI Key |
PSJNJVOFDDMXDP-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O |
Origin of Product |
United States |
Molecular Mechanisms and Cellular Interactions of Lucifer Yellow Vs Dilithium Salt in Research Systems
Principles of Fluorescent Tagging and Intracellular Localization within Research Specimens
Lucifer Yellow functions as a fluorescent marker, a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength. This property, known as fluorescence, allows researchers to visualize and track the dye within cells and tissues. The dilithium (B8592608) salt of Lucifer Yellow VS is particularly useful due to its high water solubility and strong fluorescence. sigmaaldrich.comsigmaaldrich.com
The core principle of fluorescent tagging with Lucifer Yellow VS involves introducing the dye into the cellular environment. Once inside a cell, the vinyl sulfone group of Lucifer Yellow VS can react with primary and secondary amines present in intracellular proteins, forming stable covalent bonds. scbt.comsigmaaldrich.com This covalent linkage ensures that the dye is retained within the labeled structures, even after fixation and further processing for microscopy.
The localization of Lucifer Yellow within a research specimen is primarily determined by the method of delivery and the cellular structures it interacts with. When microinjected directly into a cell, it fills the cytoplasm and can diffuse into interconnected cells through gap junctions, allowing for the visualization of cellular networks. nih.gov Its hydrophilic nature generally prevents it from passively crossing intact cell membranes, meaning its presence within a cell is a direct result of the experimental introduction. sigmaaldrich.comnih.gov
Table 1: Properties of Lucifer Yellow VS Dilithium Salt
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂Li₂N₂O₁₀S₃ | scbt.comsigmaaldrich.com |
| Molecular Weight | 550.39 g/mol | scbt.comsigmaaldrich.com |
| Excitation Wavelength (λex) | ~428 nm in H₂O | sigmaaldrich.comsigmaaldrich.com |
| Emission Wavelength (λem) | ~536 nm in H₂O | sigmaaldrich.com |
Pathways of Intracellular Uptake and Distribution in Live Cells
The entry of this compound into live cells is a critical step for its use as an intracellular probe. Its uptake and subsequent distribution are governed by several mechanisms, which can be exploited for specific research applications.
Mechanisms of Cell Membrane Permeation in Experimental Settings
Due to its hydrophilic nature and negative charge, Lucifer Yellow VS does not readily permeate intact cell membranes. nih.govresearchgate.net Therefore, its introduction into cells typically requires experimental intervention. Common methods include:
Microinjection: This technique involves directly injecting the dye into a target cell using a fine glass micropipette. nih.govnih.gov It offers precise control over which cell is labeled.
Electroporation: Applying a brief electrical pulse to cells can temporarily create pores in the cell membrane, allowing Lucifer Yellow to enter the cytoplasm. nih.govresearchgate.net
Scrape-loading: In cell cultures, mechanically scraping a layer of cells can create transient openings in the membranes of cells along the scrape line, permitting dye uptake from the surrounding medium.
Diffusion Characteristics within Cytoplasmic and Neuronal Compartments
Once inside a cell, Lucifer Yellow VS diffuses throughout the cytoplasm. nih.gov This diffusion allows for the complete labeling of the cell's morphology, including intricate structures like the dendritic and axonal processes of neurons. nih.govnih.gov The rate of diffusion is influenced by the viscosity of the cytoplasm and the extent of physical barriers within the cell. In neuronal preparations, the dye can spread from the injected cell body into the finest dendritic branches and along the axon, providing a detailed view of the neuron's architecture. nih.gov
Endocytosis as an Uptake Mechanism in Specific Cell Types
While passive diffusion across the membrane is limited, some cell types can take up Lucifer Yellow from the extracellular environment through endocytosis. nih.gov This process involves the cell membrane engulfing a small volume of the extracellular fluid containing the dye, forming an intracellular vesicle. Studies have shown that in certain cells, such as retinal bipolar cells and cultured atrial myocytes, Lucifer Yellow can be internalized via endocytic pathways. nih.govnih.gov This uptake can be an active, regulated process, influenced by factors like temperature and specific cellular signaling pathways. nih.gov
Interaction with Cellular Macromolecules and Structures in Labeled Preparations
The utility of Lucifer Yellow VS as a cellular marker is significantly enhanced by its ability to interact with and bind to intracellular components.
Molecular Associations with Intracellular Proteins and Lipids
The vinyl sulfone group of Lucifer Yellow VS is the key to its ability to form stable linkages with cellular macromolecules. This reactive group readily forms covalent bonds with the free amine groups found in the side chains of amino acid residues, primarily lysine, within proteins. scbt.comsigmaaldrich.com This reaction effectively "fixes" the dye to the intracellular proteins, preventing it from leaking out of the cell and ensuring long-lasting fluorescence for detailed morphological studies. While the primary interaction is with proteins, the extent of its association with lipids is less characterized, though its hydrophilic nature suggests limited direct interaction with the lipid bilayers of membranes. sigmaaldrich.com The covalent binding to proteins is a crucial feature that allows for the combination of Lucifer Yellow labeling with other techniques like immunohistochemistry, enabling the characterization of specific, pre-labeled neuronal populations. nih.gov
Photophysical Considerations and Light-Induced Effects in Research Contexts
This compound is a highly fluorescent dye recognized for its utility in biological research, particularly in cellular imaging and tracing. Its photophysical properties and the consequences of its interaction with light are critical considerations in experimental design, influencing both data acquisition and interpretation. The vinyl sulfone group of Lucifer Yellow VS allows it to covalently bind to cellular components, providing a stable and long-lasting fluorescent signal.
While widely used for visualizing cell morphology during electrophysiological recordings, Lucifer Yellow can exhibit pharmacological effects, particularly on voltage-gated ion channels, in a light-dependent manner. Research has demonstrated that intracellular application of Lucifer Yellow, when exposed to light of intensities typically used in microscopy, can irreversibly alter the function of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels in mouse taste bud cells and hippocampal neurons. nih.govnih.gov
The primary effect observed is a significant slowing of the inactivation kinetics of the sodium currents. nih.gov This modulation is characterized by an increase in the inactivation time constant and the emergence of a non-inactivating or persistent sodium current. nih.gov For instance, exposure to halogen light can increase the inactivation time constant of Na+ currents by four to seven-fold and generate a non-inactivating current that is a substantial fraction of the peak current. nih.gov
Key Findings on Light-Exposed Lucifer Yellow's Effect on Na+ Channels:
| Parameter | Observation | Reference |
| Inactivation Kinetics | Irreversibly slowed | nih.govnih.gov |
| Inactivation Time Constant | Increased by fourfold to sevenfold | nih.gov |
| Non-inactivating Current | Constituted ~20-30% of the peak total Na+ current | nih.gov |
| Single-Channel Mean Open Time | Increased from 1.4 ms (B15284909) to 2.4 ms | nih.gov |
| Single-Channel Conductance | No change observed | nih.gov |
| Current-Voltage Relationship | Slight shift in the depolarizing direction | nih.gov |
| Steady-State Inactivation | Slight shift in the depolarizing direction | nih.gov |
These effects are believed to be mediated by the generation of radical species from the light-exposed dye. nih.govnih.gov This hypothesis is supported by the finding that the effects can be prevented by the pre-incubation of cells with dithiothreitol, a scavenger of radical species. nih.gov It is important to note that these light-dependent effects can modify the electrical behavior of neurons and other excitable cells, potentially leading to misleading interpretations of their physiological properties if not carefully controlled. nih.gov
Furthermore, some studies have pointed out that the lithium ions present in the Lucifer Yellow salt solution can be detrimental to neurons, causing depolarization of the membrane potential and an increase in input conductance. nih.gov However, in patch-clamp experiments where low concentrations of the dye are used, the leakage of lithium ions is considered minimal and less likely to cause significant alterations in electrophysiological properties. nih.gov
Lucifer Yellow is a valuable tool in correlative light and electron microscopy (CLEM), a technique that combines the advantages of fluorescence microscopy for identifying labeled cells with the high-resolution ultrastructural detail provided by electron microscopy. frontiersin.orgnih.gov The utility of Lucifer Yellow in CLEM stems from its ability to be photoconverted into an electron-dense product. nih.govexlibrisgroup.com
The principle of photoconversion involves the photooxidation of the dye. nih.govresearchgate.net When a Lucifer Yellow-filled cell is irradiated with intense blue light (around 473 nm) in the presence of 3,3'-diaminobenzidine (B165653) (DAB), the excited fluorophore mediates the localized oxidation of DAB. frontiersin.orgnih.govnih.gov This reaction produces an electron-opaque, osmiophilic polymer that precipitates within the labeled cell. nih.govexlibrisgroup.comnih.gov The resulting electron-dense reaction product makes the entire morphology of the filled neuron, including its fine processes, visible under an electron microscope. nih.govnih.gov
This technique is particularly advantageous for neuronal mapping and studying synaptic connections. frontiersin.orgnih.gov It allows researchers to first identify a neuron of interest based on its fluorescence and physiological properties and then to examine its ultrastructure and synaptic contacts in detail. frontiersin.org The process has been shown to be reliable and does not cause significant ultrastructural damage, preserving cytological details such as organelles and membranes. nih.gov
Experimental Considerations for Lucifer Yellow Photoconversion:
| Factor | Description | Reference |
| Excitation Light | Intense blue light (e.g., 473 nm) | frontiersin.org |
| Reagent | 3,3'-Diaminobenzidine (DAB) | nih.govnih.govexlibrisgroup.com |
| Mechanism | Photooxidation of DAB mediated by excited Lucifer Yellow | frontiersin.orgnih.gov |
| Product | Electron-dense, osmiophilic polymer | nih.govnih.gov |
| Application | Correlative Light and Electron Microscopy (CLEM) | frontiersin.orgnih.gov |
The development of dedicated setups for photoconversion has simplified the workflow, improving the efficiency and reliability of the technique, especially for thick tissue samples where light penetration and oxygen diffusion can be limiting factors. frontiersin.orgnih.gov
Advanced Methodologies and Applications of Lucifer Yellow Vs Dilithium Salt in Neurobiological Research
Intracellular Labeling for Neuronal Morphology and Connectivity
Intracellular labeling with Lucifer Yellow is a cornerstone technique for examining the morphology of individual neurons and understanding their connections. The dye's ability to diffuse throughout a cell after introduction reveals the complete structure, from the soma to the finest dendritic and axonal processes. nih.gov This method provides a comprehensive view that is crucial for correlating a neuron's structure with its function. The hydrophilic nature of the dye ensures it remains within the injected cell's membrane, providing a clear and contained signal. sigmaaldrich.com
Single-cell microinjection of Lucifer Yellow provides an exceptionally detailed depiction of neuronal morphology, rivaling the classic Golgi staining method in its clarity. nih.gov This technique is highly predictable and allows researchers to study the physiology of the specific cell being injected before filling it with dye. nih.gov The method can be performed in living cells or in lightly fixed tissue slices, making it adaptable for various experimental designs, including studies on human autopsy material. nih.govnih.gov
By guiding a microelectrode filled with Lucifer Yellow into a single neuron, researchers can introduce the dye directly into the cytoplasm. nih.gov The dye then diffuses throughout the neuron, filling the entire dendritic arbor and often the proximal axon. nih.govnih.gov This process reveals fine structural details such as dendritic spines, varicosities, and growth cones, which are essential for understanding synaptic connectivity and neuronal development. nih.gov Following injection, the fluorescently labeled neuron can be imaged using confocal microscopy for three-dimensional reconstruction and detailed morphological analysis. jove.com
Key Findings from Single-Cell Microinjection Studies:
Provides a Golgi-like image with high predictability. nih.govnih.gov
Allows for the visualization of fine details like dendritic spines and varicosities. nih.gov
Can be combined with retrograde tracing and immunocytochemistry to identify specific neuronal populations and their molecular characteristics. nih.govnih.gov
Enables detailed morphological analysis of neurons in both animal and human brain tissue. nih.govnih.gov
Iontophoresis is a refined injection technique that uses an electrical current to introduce Lucifer Yellow from a glass microelectrode into a target cell. nih.govmedchemexpress.com This method allows for controlled, sparse labeling of individual cells within a dense neural network, which is essential for tracing neuronal pathways and analyzing the morphology of single cells without the visual confusion of labeling all cells in a region. nih.gov The technique is reliable and reproducible for achieving high-quality visualizations of complex cells like astrocytes and neurons. nih.gov
The process involves positioning a dye-filled microelectrode adjacent to or inside a cell and applying a small, hyperpolarizing current. medchemexpress.com This current drives the negatively charged Lucifer Yellow molecules into the cell. One significant advantage is its utility in fixed brain slices, allowing for detailed morphological studies even when fresh tissue is not available. nih.govnih.gov
Iontophoretic delivery of Lucifer Yellow has become an invaluable tool for studying astrocytes, the complex glial cells that tile the central nervous system. nih.govnih.gov This method enables the three-dimensional reconstruction of individual astrocytes, allowing for detailed analysis of their bushy territories and fine processes that interact with synapses and blood vessels. jove.comnih.gov
Research has shown that Lucifer Yellow iontophoresis is a superior method for labeling astrocytes compared to other dyes like Alexa 488 or SR101, as it provides a stronger fluorescent signal and better visualization of fine processes. mdpi.com This technique can be combined with immunohistochemistry to explore the spatial relationships between astrocytes and other neural elements. jove.com It is particularly useful for investigating morphological changes in astrocytes in the context of central nervous system disorders, injury, or disease. jove.comnih.gov
Electroporation is a non-invasive method that uses strong electric fields to transiently permeabilize cell membranes, allowing for the uptake of hydrophilic molecules like Lucifer Yellow from the surrounding medium. nih.govnih.gov This technique facilitates the labeling of many cells at once, which can be advantageous over single-cell injection methods for certain applications. nih.gov
Studies have demonstrated that applying electric pulses to cells in a solution containing Lucifer Yellow significantly increases the dye's uptake. nih.govresearchgate.net The efficiency of uptake can be modulated by adjusting the parameters of the electric field, such as its intensity and the duration and frequency of pulses. nih.govresearchgate.net While generally less efficient than direct microinjection for filling entire cells, electroporation is a useful technique for loading dyes into a population of cells in culture or in specific tissues. nih.gov
Iontophoretic Injection for Sparse Cell Labeling and Tracing
Elucidation of Neural Circuitry and Pathway Mapping
Lucifer Yellow serves as a powerful biological tracer for mapping neural circuits and understanding their connectivity. medchemexpress.comselleckchem.com By revealing the complete morphology of an injected neuron, researchers can identify its inputs (dendrites) and outputs (axons), providing a static map of its place within a larger circuit. scbt.com When combined with electrophysiological recording, this approach allows for the direct correlation of a neuron's functional properties with its specific anatomical connections.
A key advantage of Lucifer Yellow is its ability to diffuse into and illuminate the most delicate axonal and dendritic branches. biotium.comsigmaaldrich.comnih.gov This provides a comprehensive picture of a neuron's branching pattern, which is fundamental to its computational properties and how it integrates information. nih.gov
After intracellular injection, the dye reveals the extent of the dendritic tree, including the number, length, and branching complexity of the dendrites, as well as the presence of spines, which are the primary sites of excitatory synapses. nih.gov While filling the entire axonal arbor can be challenging, the technique reliably labels the axon initial segment and proximal collaterals, offering crucial information about the neuron's output pathways. nih.govnih.gov This level of detail is critical for constructing accurate models of neural circuits and understanding how information flows through the brain.
Data Tables
Table 1: Research Methodologies and Key Findings
| Methodology | Target Cells | Key Findings & Advantages |
|---|---|---|
| Single-Cell Microinjection | Neurons | Provides highly detailed, Golgi-like images of neuronal architecture; allows for correlation with physiological data. nih.govnih.gov |
| Iontophoretic Injection | Neurons, Astrocytes | Enables controlled, sparse labeling ideal for tracing and 3D reconstruction; reliable in lightly fixed tissue. jove.commedchemexpress.comnih.gov |
| Electroporation | Various cell lines (in culture) | Allows for simultaneous labeling of a cell population; uptake can be modulated by pulse parameters. nih.govnih.govresearchgate.net |
Table 2: Compound Names and Properties
| Compound Name | Alternate Name(s) | CAS Number | Molecular Formula | Use in Context |
|---|---|---|---|---|
| Lucifer Yellow VS dilithium (B8592608) salt | Dilithium 4-amino-N-[3-(vinylsulfonyl)phenyl]naphthalimide-3,6-disulfonate | 71231-14-6 | C₂₀H₁₂Li₂N₂O₁₀S₃ | Fluorescent tracer for labeling neuronal structures and proteins. scbt.comscbt.com |
| Lucifer Yellow CH dilithium salt | 67769-47-5 | C₁₃H₉Li₂N₅O₉S₂ | Widely used, aldehyde-fixable fluorescent tracer for neuronal morphology. biotium.comsigmaaldrich.commedchemexpress.com | |
| Alexa Fluor 568 Hydrazide | A10441 (Cat#) | Not specified | Fluorescent dye paired with Lucifer Yellow for dual-labeling of adjacent astrocytes. mdpi.com | |
| Cresyl Violet acetate | 10510-54-0 | Not specified | Synthetic dye for selective staining of neuronal cell bodies (Nissl bodies). scbt.com |
| FluoroGold™ | | Not specified | Not specified | Fluorescent tracer for selective uptake and visualization of neuronal pathways. scbt.com |
Identification of Synaptic Connections and Micro-Anatomy
Lucifer Yellow VS dilithium salt is an invaluable tool in neurobiological research for the precise identification of synaptic connections and the detailed elucidation of neuronal micro-anatomy. Its utility stems from its properties as a highly fluorescent, water-soluble, and membrane-impermeant dye that can be introduced into individual neurons without crossing their plasma membranes into the extracellular space. nih.govnih.gov The dye can be rendered into a stable, electron-dense product, allowing for subsequent analysis at both light and electron microscopic levels. nih.govmpg.denih.gov
One of the primary applications of Lucifer Yellow is in the identification of gap junctions, also known as electrical synapses. nih.gov Due to its molecular weight, the dye can easily pass from a filled neuron to an adjacent, coupled neuron through gap junction channels. nih.gov This phenomenon, termed "dye coupling," provides a direct method for mapping cells that are electrically connected in a syncytium. nih.gov This method is particularly effective and has been widely used since the dye's introduction. nih.gov
For revealing the intricate morphology of single neurons, intracellular injection of Lucifer Yellow via microelectrodes is a standard and powerful technique. nih.govnih.gov Once injected into a neuron's soma or dendrite, the dye diffuses throughout the cell, brightly illuminating its entire structure, including the cell body, the full dendritic arbor, and fine details such as dendritic spines and growth cones. nih.govnih.gov This allows for a comprehensive three-dimensional reconstruction of the neuron's architecture. nih.gov The technique is highly reliable and can be performed in fixed tissue, including human autopsy material, making it a versatile alternative to classical neuroanatomical methods like Golgi staining. nih.gov
Advanced methodologies often combine Lucifer Yellow filling with other neuroanatomical techniques to characterize specific neuronal populations and their synaptic targets. For instance, it can be used in conjunction with retrograde tracing to study the morphology of neurons that project to a specific brain region. nih.govnih.gov In this approach, a retrograde tracer first identifies a population of neurons based on their axonal projections. Subsequently, individual labeled cells are impaled and injected with Lucifer Yellow to reveal their detailed dendritic morphology. nih.gov Furthermore, this technique is compatible with immunohistochemistry, allowing researchers to first identify neurons expressing a specific molecular marker (like a neurotransmitter or a receptor) and then fill them with Lucifer Yellow to analyze their detailed structure. nih.govnih.gov
Table 1: Methodologies for Lucifer Yellow Application in Neuroanatomical Studies
| Methodology | Description | Key Findings Enabled |
| Intracellular Microinjection | Iontophoretic or pressure injection of Lucifer Yellow directly into a single neuron using a fine-tipped micropipette. nih.govnih.gov | Detailed visualization of the complete neuronal morphology, including soma, dendrites, axons, and dendritic spines. nih.govnih.gov |
| Dye Coupling Analysis | Injection of Lucifer Yellow into one cell and observation of its passage into adjacent, connected cells. nih.gov | Identification and mapping of cells connected by gap junctions (electrical synapses). nih.gov |
| Retrograde Tracer Combination | Neurons are first labeled with a retrograde tracer (e.g., Fast Blue, DiI) to identify their projection targets. Subsequently, these pre-labeled neurons are injected with Lucifer Yellow. nih.gov | Morphological characterization of neurons belonging to a specific, long-range projection pathway. nih.gov |
| Immunohistochemistry Combination | Tissue is first treated with antibodies to label neurons expressing a specific protein. These immunolabeled cells are then identified and filled with Lucifer Yellow. nih.gov | Correlation of a neuron's molecular identity with its specific micro-anatomical structure. nih.gov |
| Scrape Loading | A cut is made in a cell monolayer in culture, allowing injured cells along the cut to take up Lucifer Yellow from the bathing solution. The dye then spreads to coupled cells. nih.gov | Rapid assessment of gap junctional intercellular communication in cultured cell populations. nih.gov |
Studies of Neuronal Regeneration and Plasticity in Experimental Models
This compound serves as a critical analytical tool in experimental models designed to investigate neuronal regeneration and plasticity following injury. By allowing for high-resolution visualization of individual neurons, the dye enables researchers to meticulously document the morphological changes that occur during regenerative processes. nih.gov This is particularly important for understanding the capacity of damaged neurons to regrow axons and re-establish connections.
A key application is the assessment of axonal regeneration and the associated changes in neuronal morphology. In a notable study, researchers used intracellular injections of Lucifer Yellow to examine adult rat retinal ganglion cells (RGCs) that were regenerating their axons through a peripheral nerve graft. nih.gov This technique allowed for a detailed comparison of the morphology of these regenerating neurons against that of normal, mature RGCs.
The research findings revealed that regenerating RGCs exhibited several morphological features typically seen only during embryonic development. nih.gov These included the presence of spine-like processes on the dendrites and soma, as well as the formation of intraretinal axonal branches. nih.gov The appearance of these developmental characteristics, visualized by Lucifer Yellow, suggested that under the influence of a favorable growth environment (the peripheral nerve graft), mature central nervous system neurons could reactivate intrinsic developmental programs to achieve regeneration. nih.gov
However, the use of Lucifer Yellow also highlighted the complexities and limitations of the regenerative process. The same study found that while axons were successfully regenerating, the dendritic trees of these RGCs became progressively simpler and less complex over time. nih.gov This observation, made possible by the detailed filling of the dendritic arbors with the dye, indicates that axonal regeneration does not necessarily prevent other parts of the neuron, such as the dendrites, from deteriorating. nih.gov This demonstrates the power of Lucifer Yellow in providing a nuanced view of neuronal plasticity, revealing both the successes and failures of the cellular response to injury.
Table 2: Research Findings from a Study on Regenerating Retinal Ganglion Cells Using Lucifer Yellow
| Morphological Feature | Observation in Regenerating RGCs | Interpretation |
| Axonal Sprouting | Presence of intraretinal axonal branches and collaterals. nih.gov | Recapitulation of developmental processes; the neuron is attempting to re-establish local connections. |
| Dendritic and Somatic Plasticity | Appearance of spine-like processes and short processes on dendrites and the cell body. nih.gov | Suggests a reactive, plastic state similar to that observed during normal development. nih.gov |
| Dendritic Complexity | The overall complexity of the dendritic arbor was generally simpler than in control neurons and tended to decrease over time. nih.gov | Axonal regeneration may occur independently of dendritic maintenance; the supportive environment of the graft may not be sufficient to prevent dendritic retraction. nih.gov |
Applications of Lucifer Yellow Vs Dilithium Salt in General Cell Biology Research
Analysis of Intercellular Communication and Gap Junctional Coupling
One of the primary applications of Lucifer Yellow VS dilithium (B8592608) salt is in the investigation of direct cell-to-cell communication mediated by gap junctions. nih.govtib.euresearchgate.netsigmaaldrich.com These channels, formed by proteins called connexins, allow the passage of small molecules and ions, including Lucifer Yellow (molecular weight of approximately 457 Da), between the cytoplasm of adjacent cells. nih.govtib.eu This property has been exploited in numerous studies across various cell and tissue types, including neurons, astrocytes, epithelial cells, and smooth muscle. nih.gov
Dye Transfer Assays for Gap Junctional Intercellular Communication
Dye transfer assays are a fundamental technique to visualize and assess the functionality of gap junctions. nih.govsigmaaldrich.com In this method, Lucifer Yellow is introduced into a single cell, typically through microinjection with a micropipette. nih.govtib.euresearchgate.net If functional gap junctions are present, the dye will diffuse from the injected cell into its directly connected neighbors. tib.eu The spread of the fluorescent dye to adjacent cells provides direct evidence of intercellular communication. tib.eu
Several methods can be employed to introduce the dye into cells. Microinjection using sharp electrodes allows for the targeted labeling of individual cells. nih.gov Another common technique is "scrape loading," where a cut is made in a cell monolayer bathed in a solution containing Lucifer Yellow. nih.gov The injured cells at the edge of the scrape take up the dye, which then passes to their coupled neighbors. nih.gov While effective for cultured cells, this method is less controlled than microinjection. nih.gov
Quantitative Assessment of Dye Coupling Efficiency
Beyond simple visualization, the extent of dye transfer can be quantified to assess the efficiency of gap junctional coupling. semanticscholar.org One common method involves counting the number of neighboring cells that become fluorescent after a set period following the injection of a single cell. semanticscholar.org This provides a numerical value for the degree of coupling within a cell population.
Another quantitative approach is Fluorescence Recovery After Photobleaching (FRAP). nih.gov In this technique, a group of coupled cells is first loaded with Lucifer Yellow. A laser is then used to bleach the fluorescence in a specific cell or region. The rate at which fluorescence recovers in the bleached area, due to the influx of unbleached dye from neighboring cells through gap junctions, provides a quantitative measure of the permeability and efficiency of these channels. nih.gov
Cell Tracing and Fate Mapping Studies in Developmental and Tissue Biology
Lucifer Yellow VS dilithium salt is also a valuable tool for cell tracing and fate mapping, which are crucial for understanding how tissues and organs develop. nih.govscbt.com By injecting the dye into a progenitor cell at a specific stage of development, researchers can follow its lineage and determine the types of cells it and its descendants differentiate into. The stability and bright fluorescence of Lucifer Yellow make it an excellent marker for tracking cells over time. chemimpex.com
Genetic Inducible Fate Mapping (GIFM) is a more advanced technique that combines genetic markers with inducible systems to trace cell lineages. nih.gov While GIFM often relies on genetically encoded fluorescent proteins, the principles of marking and tracking cells are similar to those employed with injectable dyes like Lucifer Yellow. nih.gov The ability to indelibly mark a cell and its progeny allows for the construction of detailed fate maps, revealing the contributions of specific progenitor populations to adult tissues and organs. nih.gov
Investigation of Membrane Transport and Permeability Barriers
The hydrophilic nature of Lucifer Yellow and its general inability to cross intact cell membranes make it an excellent probe for studying membrane transport and the integrity of permeability barriers, such as epithelial and endothelial monolayers. nih.govbiotium.comresearchgate.net
Assessment of Paracellular Permeability in Epithelial Monolayers
Epithelial tissues form barriers that regulate the passage of substances between different compartments of the body. The tightness of these barriers is maintained by tight junctions, which seal the space between adjacent cells. Lucifer Yellow is widely used to assess the permeability of these paracellular pathways. nih.govplos.orgmdpi.comjove.comjove.com
In a typical assay, epithelial cells are grown as a monolayer on a porous membrane support, separating an apical (upper) and a basolateral (lower) compartment. jove.comaltisbiosystems.com Lucifer Yellow is added to the apical side, and its appearance in the basolateral compartment over time is measured. jove.comaltisbiosystems.com An increase in the amount of dye crossing the monolayer indicates a disruption of the tight junction barrier and increased paracellular permeability. nih.gov This method is frequently used to study the effects of toxins, drugs, or disease states on epithelial barrier function. nih.gov The apparent permeability coefficient (Papp) of Lucifer Yellow is often calculated to quantify barrier integrity. jove.com
| Cell Type | Condition | Effect on Lucifer Yellow Permeability | Reference |
| Caco-2 | Solvent Control | 0.518 ± 0.017% of dye crossed the monolayer | nih.gov |
| Caco-2 | Treatment with various toxins | Significant increase in permeability | nih.gov |
| hCMEC/D3 | 7 days post-culture | Effectively limited paracellular transport | jove.com |
Real-Time Monitoring of Cellular Activities
The fluorescent properties of Lucifer Yellow allow for the real-time visualization of cellular processes. nih.gov For instance, its uptake can be monitored to study fluid-phase endocytosis, a process by which cells internalize extracellular fluid. nih.gov The dye can also be used to observe changes in cell membrane permeability in response to various stimuli in real-time. researchgate.net However, it is important to note that external electric and magnetic fields can potentially affect the fluorescence of Lucifer Yellow, which should be considered when interpreting results from experiments involving such conditions. researchgate.netpsu.educelljournal.org
Histological Staining for Enhanced Cellular Contrast and Structural Elucidation
This compound is a highly effective fluorescent dye for histological staining, prized for its ability to provide exceptional cellular contrast and facilitate the detailed elucidation of cellular structures. chemimpex.com Its bright fluorescence and high photostability make it an invaluable tool, particularly in the field of neuroscience, for visualizing the intricate morphology of neurons and other cells. chemimpex.com
The dye is frequently utilized in confocal microscopy and fluorescence imaging to generate high-contrast images that clearly delineate fine cellular processes. chemimpex.com This allows for detailed studies of cellular dynamics and interactions. One of the key advantages of Lucifer Yellow is its capacity to fill the entirety of a cell, including its most distal processes, providing a complete morphological picture that rivals classic Golgi staining in its detail but with greater predictability. nih.gov This comprehensive staining is crucial for the three-dimensional reconstruction of neurons and for studying their complex branching patterns. nih.gov
Research has demonstrated the utility of this compound in combination with other histological techniques to further enhance structural analysis. For instance, it can be used following retrograde transport labeling to identify and subsequently stain neurons with known projections. nih.gov In one such method, cells are first identified by the retrograde transport of rhodamine-labeled latex beads. These identified neurons are then intracellularly injected with a solution containing this compound. nih.gov For even greater detail and permanence, biotinylated Lucifer Yellow can be co-injected and later visualized using an avidin-biotin-horseradish peroxidase (HRP) complex, which produces a non-fluorescent, electron-dense reaction product suitable for both light and electron microscopy. nih.govresearchgate.net
Furthermore, Lucifer Yellow-stained cells can be processed for immunocytochemistry, allowing for the colocalization of specific proteins within a morphologically defined cell. nih.govnih.gov Although the fluorescence of Lucifer Yellow may fade after immunohistochemical processing, it provides a crucial window for identifying and characterizing specific cells before antibody labeling. nih.gov
A significant application of Lucifer Yellow in structural elucidation is its use in photoconversion for electron microscopy. nih.govresearchgate.netnih.gov When a Lucifer Yellow-filled cell is illuminated with intense blue light in the presence of diaminobenzidine (DAB), the dye catalyzes the formation of an electron-opaque osmiophilic polymer. researchgate.net This reaction product renders the cell visible under an electron microscope, allowing for the ultrastructural analysis of a previously light-identified cell. researchgate.netnih.gov This technique has been instrumental in examining the fine structural details of neurons and their synaptic connections. nih.govnih.gov
The following table summarizes key research findings on the use of this compound for enhanced cellular contrast and structural elucidation:
| Research Focus | Methodology | Key Findings | Reference(s) |
| Neuronal Morphology | Intracellular injection of this compound into neurons. | Provides highly detailed, high-contrast images of neuronal cell bodies, dendrites, and spines, comparable to Golgi staining but more reliable. nih.gov | nih.gov |
| 3D Reconstruction | Confocal microscopy of Lucifer Yellow-filled cells. | Enables detailed three-dimensional reconstruction of complex cellular structures, particularly neurons. nih.gov | nih.gov |
| Combined Retrograde Tracing | Retrograde labeling followed by intracellular injection of Lucifer Yellow and biotinylated Lucifer Yellow cadaverine. Visualization with avidin-biotin-HRP complex. | Allows for the specific staining and detailed morphological analysis of neurons with known projections. The resulting reaction product is suitable for both light and electron microscopy. nih.gov | nih.gov |
| Immunocytochemistry | Intracellular filling with Lucifer Yellow followed by fixation and immunohistochemical processing. | Enables the correlation of cellular morphology with the presence and localization of specific proteins, although some fading of the dye may occur. nih.govnih.gov | nih.govnih.gov |
| Electron Microscopy via Photoconversion | Illumination of Lucifer Yellow-filled cells with blue light in the presence of diaminobenzidine (DAB). | Converts the fluorescent signal into an electron-dense reaction product, allowing for ultrastructural analysis of identified cells. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
Selective Cell Ablation in Specific Research Paradigms
This compound can be employed for the selective ablation of individual cells, a technique that leverages the dye's photochemical properties. nih.gov This method, often referred to as photoinactivation or photodynamic ablation, provides researchers with a powerful tool to study the functional roles of specific cells within a larger network, such as a neural circuit. nih.gov
The principle behind selective cell ablation with Lucifer Yellow is the generation of cytotoxic free radicals upon intense illumination. nih.gov A specific cell of interest is first filled with this compound, typically through intracellular injection via a microelectrode. Once the cell is adequately stained, it is exposed to intense blue light. nih.govresearchgate.net This high-energy light excites the Lucifer Yellow molecules, causing them to produce reactive oxygen species that are damaging to cellular components. This process leads to the rapid death of the irradiated cell, often within minutes, while adjacent, unstained cells remain unaffected. nih.govresearchgate.net
This technique has been particularly valuable in neuroscience for investigating the functional connectivity and importance of individual neurons within a circuit. By selectively killing a single neuron and observing the subsequent changes in the network's activity, researchers can infer the function of the ablated cell. nih.gov A further refinement of this method has even allowed for the ablation of single dendrites, enabling the study of synaptic localization and dendritic computation in the leech nervous system. nih.gov
The precision of this technique allows for highly targeted experiments that would be difficult or impossible to achieve with other methods. It offers a significant advantage over genetic or pharmacological ablation methods, which may lack the single-cell specificity and temporal control of photoablation.
The following table outlines research findings related to the application of this compound in selective cell ablation:
| Research Paradigm | Methodology | Outcome | Significance | Reference(s) |
| Neuronal Network Analysis | Intracellular filling of a single neuron with Lucifer Yellow followed by intense blue light illumination. | Selective death of the labeled neuron. | Allows for the study of the functional role of a specific neuron within a network by observing the network's behavior after its removal. nih.gov | nih.gov |
| Dendritic Function Studies | Filling a neuron with Lucifer Yellow and then irradiating a single dendrite with intense blue light. | Ablation of a specific dendrite. | Facilitates the investigation of the function of individual dendrites and the localization of synaptic inputs. nih.gov | nih.gov |
Comparative Research and Methodological Considerations for Lucifer Yellow Vs Dilithium Salt
Comparative Analysis with Other Fluorescent Tracers and Dyes
The selection of a fluorescent tracer is critical for the success of morphological and electrophysiological studies. Lucifer Yellow VS dilithium (B8592608) salt presents a distinct set of characteristics when compared to other widely used dyes.
In the realm of intracellular labeling, Biocytin and Neurobiotin are often considered alternatives to Lucifer Yellow. While Lucifer Yellow allows for direct visualization during an experiment, Biocytin and Neurobiotin require subsequent processing steps to be visualized. nih.gov However, microelectrodes filled with Biocytin or Neurobiotin are less prone to clogging and are generally considered superior for electrophysiological recordings. nih.gov
Studies comparing these tracers have shown that while Lucifer Yellow provides excellent, highly detailed morphological staining similar to Golgi staining, it can present challenges. nih.govnih.gov For instance, electrodes filled with Lucifer Yellow tend to have higher resistance and are more likely to block during experiments. nih.gov In contrast, recordings with Biocytin-filled electrodes are often more stable and comparable to control recordings. nih.gov Furthermore, a higher percentage of cells injected with Biocytin are typically recovered and remain strongly labeled after immunohistochemical processing compared to those injected with Lucifer Yellow. nih.gov
The Alexa Fluor family of dyes and other fluorescein (B123965) derivatives are also prominent in cellular imaging. Lucifer Yellow is noted for its inability to cross the plasma membrane, a significant advantage over some earlier fluorescein derivatives which were later found to permeate cell membranes. nih.gov This characteristic makes Lucifer Yellow a preferred choice for studying cell-to-cell coupling through gap junctions. nih.gov
While Lucifer Yellow is a powerful tool, its finer stained processes can sometimes be faint and susceptible to rapid fading. thermofisher.com To counteract this, researchers can employ anti-Lucifer Yellow dye antibodies with standard immunohistochemical methods to generate a more permanent and fade-resistant signal. thermofisher.com The Alexa Fluor dyes, known for their brightness and photostability, offer a wide spectrum of colors and are often used in multiplexing experiments. chemimpex.comnih.gov The compatibility of Lucifer Yellow with other fluorescent markers, including some Alexa Fluor dyes, enhances its utility in such multi-labeling experiments. chemimpex.comthermofisher.com
The choice between Lucifer Yellow, Biocytin, Neurobiotin, and Alexa Fluor dyes often depends on the specific requirements of the research protocol.
Advantages of Lucifer Yellow VS Dilithium Salt:
Direct Visualization: Allows for real-time monitoring of dye filling and cellular morphology during injection. nih.gov
Gap Junction Permeability: Ideal for studying intercellular communication through gap junctions. nih.gov
Fixability: Can be fixed within cells, enabling its use in combination with immunohistochemistry. nih.gov
Detailed Morphology: Capable of revealing fine cellular processes with high detail. nih.gov
Limitations of this compound:
Electrode Clogging: Microelectrodes filled with Lucifer Yellow are more prone to clogging than those filled with Biocytin or Neurobiotin. nih.govinterchim.fr
Electrophysiological Perturbation: Can alter the electrical properties of recorded neurons, leading to lower input resistances and broader spikes. nih.gov
Fading: The fluorescence of finely stained processes can be faint and fade quickly. thermofisher.com
Lower Recovery Rate: A lower percentage of Lucifer Yellow-injected cells may be recovered after immunohistochemical processing compared to Biocytin. nih.gov
Comparative Table of Fluorescent Tracers
| Feature | This compound | Biocytin/Neurobiotin | Alexa Fluor Dyes |
|---|---|---|---|
| Visualization | Direct, during experiment nih.gov | Requires post-processing nih.gov | Direct, during experiment |
| Electrode Performance | Prone to clogging nih.govinterchim.fr | Less prone to clogging nih.gov | Generally good |
| Electrophysiology | Can alter cell properties nih.gov | More stable recordings nih.gov | Generally stable |
| Morphology | Excellent, fine detail nih.gov | Excellent, fine detail nih.gov | Excellent, bright signal |
| Fixability | Yes nih.gov | Yes interchim.fr | Varies by conjugate |
| Primary Application | Gap junction studies, morphology nih.gov | Electrophysiology, morphology nih.gov | High-resolution imaging, multiplexing |
Optimization of Experimental Conditions for Enhanced Labeling and Imaging
To achieve optimal results with this compound, careful consideration of experimental parameters is necessary. The concentration of the dye, the method of introduction into the cell, and the imaging setup all play crucial roles.
For intracellular injection using microelectrodes, the concentration of Lucifer Yellow is a key factor. In patch-clamp experiments, a low concentration (e.g., 0.02%) is often used, which minimizes potential issues related to the lithium salt. nih.gov When using sharp microelectrodes, the amount of current passed for iontophoretic injection needs to be carefully controlled and depends on the electrode's resistance. nih.gov
The method of cell loading can also be optimized. Besides microinjection, electroporation has been used to introduce Lucifer Yellow into cells, requiring strong electric fields. nih.gov For labeling antibodies, studies have shown that a 250-fold excess of Lucifer Yellow CH reacted with the antibody at a pH of 6.5 for two or more hours results in maximum labeling. nih.gov
Post-labeling processing is also critical. Effective removal of unreacted dye can be achieved using size exclusion chromatography followed by dialysis. nih.gov Labeled antibody conjugates have been found to be stable for at least three weeks when stored in a pH 7.4 phosphate (B84403) buffer. nih.gov
Strategies for Mitigating Potential Dye-Induced Experimental Artifacts
As with any experimental tool, the use of Lucifer Yellow can introduce potential artifacts that need to be addressed. The primary concerns are its effects on cellular electrophysiology and the potential for phototoxicity.
The alteration of neuronal electrical properties is a known issue. nih.gov Using the lowest effective concentration of the dye and keeping recording times as short as possible can help mitigate these effects. When using patch electrodes, the low concentrations of Lucifer Yellow typically employed (around 0.02%) result in a minimal concentration of lithium ions, reducing their potential impact on the cell. nih.gov
Phototoxicity, where illumination of the dye leads to cellular damage, is another consideration. The rapid killing of single neurons by irradiation of intracellularly injected dye has been reported. nih.gov To minimize phototoxicity, it is crucial to use the lowest possible excitation light intensity and to limit the duration of exposure during imaging.
Finally, the potential for electrode clogging and its impact on recordings can be addressed by using high-quality microelectrodes and carefully preparing the dye solution. nih.gov In situations where stable, long-term electrophysiological recordings are paramount, choosing an alternative tracer like Biocytin may be the most effective strategy. nih.govnih.gov
Advanced Derivatives and Novel Formulations of Lucifer Yellow for Research Innovation
Chemical Modifications for Enhanced Research Functionality
To broaden the applicability of Lucifer Yellow in diverse research contexts, chemical modifications have been introduced to its core structure. These alterations are designed to improve its utility in specific experimental paradigms, such as post-fixation analysis, by ensuring the dye remains within the cell after fixation procedures.
Aldehyde-Fixable Forms for Post-Fixation Analysis
A significant advancement in the use of Lucifer Yellow has been the development of aldehyde-fixable forms. nih.govbiotium.com Standard Lucifer Yellow can leak from cells following fixation with aldehydes like paraformaldehyde. To overcome this limitation, a carbohydrazide (B1668358) group is incorporated into the Lucifer Yellow molecule. biotium.commedchemexpress.com This hydrazide moiety can react with aldehydes, forming covalent bonds with cellular components and effectively "fixing" the dye in place. nih.govbiotium.commedchemexpress.com This allows for the detailed morphological analysis of labeled cells, such as neurons, even after the tissue has been preserved. nih.govlumiprobe.com
The ability to fix Lucifer Yellow within cells is crucial for studies that require both physiological recording from live cells and subsequent detailed anatomical reconstruction. nih.gov For instance, a researcher can inject a neuron with an aldehyde-fixable Lucifer Yellow, record its electrical activity, and then fix the tissue to visualize the neuron's complete dendritic and axonal arborizations. nih.govlumiprobe.com This dual functionality has made it an invaluable tool in neurobiology for correlating cellular structure with function. nih.gov
The reaction between the hydrazide group of the modified Lucifer Yellow and aldehydes is a key feature that enables its use in post-fixation studies. This chemical ligation ensures that the fluorescent signal is retained throughout the histological processing, providing a stable and reliable trace of the labeled cell. medchemexpress.commedchemexpress.com
Table 1: Properties of Aldehyde-Fixable Lucifer Yellow
| Property | Description | Source |
|---|---|---|
| Chemical Modification | Incorporation of a carbohydrazide group. | biotium.commedchemexpress.com |
| Mechanism of Action | The hydrazide group reacts with aldehydes (e.g., paraformaldehyde) to form covalent bonds with cellular components. | nih.govmedchemexpress.com |
| Primary Application | Post-fixation analysis of cellular morphology. | nih.govlumiprobe.com |
| Advantages | Prevents dye leakage after cell fixation, allowing for detailed and stable anatomical visualization. | nih.gov |
Conjugation with Polymeric Systems for Targeted Research Applications
The conjugation of Lucifer Yellow to polymeric systems represents a sophisticated approach to creating advanced research tools. These conjugates can be engineered to respond to specific environmental cues, enabling targeted delivery and controlled release of the fluorescent tracer in complex biological models.
Development of Temperature and pH-Responsive Nanoparticles
Researchers have successfully incorporated Lucifer Yellow into temperature and pH-responsive nanoparticles. researchgate.net A notable example involves the use of poly(N-isopropylacrylamide) (PNIPAM), a well-known temperature-sensitive polymer. researchgate.net By copolymerizing N-isopropylacrylamide with a Lucifer Yellow monomer, researchers have created fluorescent nanoparticles that exhibit a volume phase transition temperature (VPTT). researchgate.net Below the VPTT, the nanoparticles are swollen, and they collapse as the temperature rises above this point. researchgate.net
Furthermore, by incorporating pH-sensitive co-monomers, such as acrylic acid, these nanoparticles can be made dually responsive to both temperature and pH. researchgate.netnih.gov At a pH below the pKa of the acidic monomer, the polymer chains are less charged, leading to a more collapsed state. As the pH increases, the ionization of the acidic groups leads to electrostatic repulsion and swelling of the nanoparticle. researchgate.net The incorporation of Lucifer Yellow into these systems provides a fluorescent signal to monitor the behavior and location of the nanoparticles. researchgate.net
A study detailed the synthesis of poly(N-iso-propylacrylamide-co-5%-lucifer yellow) particles, which were approximately 250 nm at 15°C and shrank to around 100 nm as the temperature increased. researchgate.net This change in size can be exploited for various research applications.
Potential for Tracer Delivery in Advanced Research Models
The development of responsive nanoparticles conjugated with Lucifer Yellow opens up possibilities for their use as tracer delivery systems in advanced research models, such as in vitro models of the blood-brain barrier (BBB). jove.comresearchgate.net Lucifer Yellow itself is a well-established marker for assessing the paracellular permeability of tight junctions in these models. jove.comresearchgate.net
By encapsulating or conjugating Lucifer Yellow within or to responsive nanoparticles, researchers can investigate the transport and delivery of nanoscale materials across biological barriers. nih.gov For instance, temperature or pH changes, which can be characteristic of specific microenvironments like tumors, could trigger the release of the fluorescent tracer from the nanoparticles, allowing for precise tracking of delivery events. nih.govmdpi.com
The ability to control the release of Lucifer Yellow from a polymeric carrier in response to specific stimuli would provide a powerful tool for studying drug delivery mechanisms and the behavior of nanomedicines in complex biological systems. nih.gov This approach allows for the investigation of how nanoparticle properties and environmental triggers influence their interaction with and transport across cellular barriers.
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Lucifer Yellow VS dilithium (B8592608) salt | |
| Paraformaldehyde | |
| Poly(N-isopropylacrylamide) |
Data Acquisition, Processing, and Quantitative Analysis in Lucifer Yellow Vs Dilithium Salt Research
High-Resolution Image Acquisition Strategies in Microscopy
Lucifer Yellow VS dilithium (B8592608) salt is exceptionally well-suited for high-resolution imaging, particularly with confocal and other advanced microscopy techniques. lumiprobe.comchemimpex.com Its bright fluorescence and high quantum yield ensure a strong signal-to-noise ratio, which is crucial for capturing fine cellular details. lumiprobe.com
Confocal Microscopy: Confocal laser scanning microscopy (CLSM) is a cornerstone for imaging cells labeled with Lucifer Yellow. nih.gov This technique allows for the acquisition of optical sections, effectively removing out-of-focus light and generating sharp, high-resolution images of specific focal planes within a specimen. nih.gov For instance, dual-channel CLSM has been employed to visualize the dendritic morphology of human brain cells injected with Lucifer Yellow, while simultaneously imaging other cellular components labeled with a different fluorophore like Texas Red. nih.gov The use of different laser lines (e.g., 488 nm and 568 nm) and corresponding filter sets enables the separate or simultaneous recording of signals from each dye. nih.gov
Optimizing Image Quality: While Lucifer Yellow is a powerful tool, certain strategies can enhance image acquisition. The excitation spectrum of aqueous Lucifer Yellow is not always perfectly matched with the argon gas lasers commonly used in many confocal microscopes. nih.gov To overcome this, clearing the tissue with a substance like methyl salicylate (B1505791) and using a non-aqueous mounting medium can significantly improve the visualization of Lucifer Yellow-filled neurons and reduce photobleaching. nih.gov
Super-Resolution Microscopy: Recent advancements in super-resolution microscopy, which bypass the diffraction limit of light, have further expanded the utility of fluorescent probes like Lucifer Yellow. biotium.com Techniques such as Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy rely on high-performance dyes with superior brightness and photochemical properties to reveal subcellular structures with unprecedented detail. biotium.com
Three-Dimensional Reconstruction Techniques for Complex Cellular Morphologies
A significant advantage of using Lucifer Yellow in conjunction with confocal microscopy is the ability to generate detailed three-dimensional (3D) reconstructions of complex cellular structures. nih.gov By acquiring a series of optical sections at different depths (a Z-stack), researchers can create a comprehensive 3D model of the labeled cell.
Software like Imaris is used to process these Z-stacks offline, utilizing functions such as the "surface" tool to generate the 3D models. mdpi.com This enables researchers to visualize and analyze the complex territories of cells, such as astrocytes, and even quantify the degree of overlap between adjacent cells. mdpi.com
Quantitative Measurement of Dye Transfer and Distribution
Lucifer Yellow is widely used to study intercellular communication through gap junctions, a process known as dye coupling. nih.gov Because of its molecular weight (457.3 Da including the two lithium ions), it can readily pass through gap junction channels. nih.gov The quantification of this dye transfer provides a measure of gap junctional permeability.
A common method involves injecting Lucifer Yellow into a single cell and then measuring the extent to which the dye spreads to neighboring cells. semanticscholar.org This can be quantified by counting the number of fluorescent neighboring cells relative to the total number of adjacent cells. semanticscholar.org More sophisticated methods involve monitoring the time course of fluorescence intensity changes in both the injected cell and its neighbors using a low-light charge-coupled device (CCD) camera. nih.gov By fitting these time-course data, researchers can estimate the permeation rates of the dye through the gap junction channels. nih.gov
The apparent permeability coefficient (Papp) of Lucifer Yellow is another key quantitative measure, particularly in studies of barrier tissues like the blood-brain barrier. jove.com In a transwell assay, for instance, the amount of Lucifer Yellow that passes from the apical to the basolateral side of a cell monolayer is measured. jove.com Higher concentrations in the basolateral compartment indicate greater permeability. jove.com
It is important to note that factors such as the specific type of connexin proteins forming the gap junction channels can influence the permeability to Lucifer Yellow. semanticscholar.org
Integration with Image Processing Software for Morphometric Analysis
The data-rich images acquired from Lucifer Yellow-labeled cells are often analyzed using specialized image processing software to perform detailed morphometric analysis. This allows for the quantitative characterization of cellular morphology.
In neuroscience research, software like Neurolucida is used to trace the dendritic arbors of Lucifer Yellow-filled neurons from the acquired images. researchgate.net This enables the measurement of various morphological parameters, such as dendritic length, branching complexity, and spine density. researchgate.netnih.gov This quantitative data is crucial for understanding how neuronal structure is affected by different conditions or experimental manipulations.
For instance, after intracellular injection of Lucifer Yellow into pyramidal neurons, the dendritic trees can be visualized and reconstructed using Neurolucida for detailed morphometric analysis of different dendritic compartments (e.g., proximal and distal basal and apical dendrites). researchgate.net Furthermore, the photoconversion of Lucifer Yellow into an electron-dense product allows for subsequent analysis at the ultrastructural level with electron microscopy, providing even finer morphological details. mpg.deresearchgate.net
Q & A
Q. Scrape-Loading/Dye Transfer (SL-DT) :
- Make parallel cuts with a microknife blade in confluent monolayers .
- Apply 1 mg/mL Lucifer Yellow CH + 5 mg/mL Texas Red-dextran (to label only injured cells) .
Enhance GJIC : Pre-treat cells with cAMP analogs (e.g., 8-Br-cAMP, 100 µM, 24 h) to upregulate connexin expression .
Quantification : Use high-content imaging to count LY-positive adjacent cells (>5 cells per field indicates functional GJIC) .
Basic: What solubility and storage considerations apply to Lucifer Yellow dilithium salts?
Answer:
- Solubility :
- Storage :
Advanced: What methodological challenges arise in long-term live imaging with Lucifer Yellow?
Answer:
- Photobleaching : Mitigate using antifade agents (e.g., 1% n-propyl gallate in mounting medium) and limit exposure to <5 sec per frame .
- Cytotoxicity : Although considered non-toxic, prolonged illumination (>30 min) induces reactive oxygen species. Use low-intensity LED light sources .
- Compartmentalization : In neurons, dye may leak into lysosomes. Co-stain with Lysotracker Red to identify false-positive signals .
Basic: What safety protocols are critical when handling Lucifer Yellow dilithium salts?
Answer:
Q. Tables
Q. Table 1. Comparative Properties of Lucifer Yellow Salts
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
